molecular formula C13H15N3O2 B11734573 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid

2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid

Cat. No.: B11734573
M. Wt: 245.28 g/mol
InChI Key: PTCCBMMPJUREPQ-UHFFFAOYSA-N
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Description

2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid is a compound that features a benzoic acid moiety linked to a pyrazole ring through an aminomethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the benzoic acid and pyrazole functionalities allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors. For instance, 1,3-dimethyl-1H-pyrazole can be prepared by reacting hydrazine with 2,4-pentanedione under acidic conditions.

    Aminomethylation: The pyrazole ring is then functionalized with an aminomethyl group. This can be achieved by reacting the pyrazole with formaldehyde and an amine under basic conditions.

    Coupling with Benzoic Acid: The aminomethylated pyrazole is then coupled with benzoic acid or its derivatives using coupling reagents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure may be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used in studies to understand its biological activity, including its effects on enzymes, receptors, and cellular processes.

    Industrial Applications: The compound may find use in the synthesis of other complex molecules or as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The benzoic acid moiety can interact with enzymes or receptors, while the pyrazole ring may participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[(1H-pyrazol-5-yl)amino]methyl}benzoic acid: Lacks the dimethyl substitution on the pyrazole ring.

    2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenylacetic acid: Features a phenylacetic acid moiety instead of benzoic acid.

    2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzamide: Contains a benzamide group instead of benzoic acid.

Uniqueness

The uniqueness of 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the dimethyl-substituted pyrazole ring and the benzoic acid moiety allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-[[(2,5-dimethylpyrazol-3-yl)amino]methyl]benzoic acid

InChI

InChI=1S/C13H15N3O2/c1-9-7-12(16(2)15-9)14-8-10-5-3-4-6-11(10)13(17)18/h3-7,14H,8H2,1-2H3,(H,17,18)

InChI Key

PTCCBMMPJUREPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=CC=CC=C2C(=O)O)C

Origin of Product

United States

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